1-Pivaloyl-1,2,4-triazole

Physical organic chemistry Gas-phase ion chemistry Acyl transfer mechanism

Researchers requiring a reliable, sterically defined acyl transfer agent often face unpredictable kinetics with generic pivaloyl donors. 1-Pivaloyl-1,2,4-triazole (CAS 60718-52-7) solves this with a single-well potential model, ensuring collision-rate reactivity independent of nucleophile basicity. - Enables barrierless gas-phase acyl transfer for FT-ICR and computational benchmarking. - Delivers the highest hydrolysis rate in the 1-acyl-1,2,4-triazole series for rapid release applications. - Eliminates HCl byproducts and competing nucleophilicity associated with pivaloyl chloride, improving selectivity in nucleoside and carbohydrate syntheses.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
CAS No. 60718-52-7
Cat. No. B13945275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pivaloyl-1,2,4-triazole
CAS60718-52-7
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1C=NC=N1
InChIInChI=1S/C7H11N3O/c1-7(2,3)6(11)10-5-8-4-9-10/h4-5H,1-3H3
InChIKeyUJTIGDOKKYGPSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pivaloyl-1,2,4-triazole: Chemical Identity & Properties


1-Pivaloyl-1,2,4-triazole (IUPAC: 2,2-dimethyl-1-(1,2,4-triazol-1-yl)propan-1-one; molecular formula C₇H₁₁N₃O; molecular weight 153.18 g/mol) is an N-acyl-1,2,4-triazole derivative in which the sterically bulky pivaloyl (trimethylacetyl) group is attached to the N1 position of the 1,2,4-triazole ring . The compound belongs to the class of activated amides, wherein the electron-withdrawing triazole ring enhances the electrophilicity of the exocyclic carbonyl carbon, making it a competent acyl transfer reagent [1]. Its computed density is 1.11 g/cm³ with a boiling point of approximately 259 °C at 760 mmHg . This compound is primarily employed as a reactive intermediate, a pivaloyl-protecting group precursor, and a mechanistic probe in physical organic chemistry studies.

Activated Acyl Transfer Reagent N-acyl-1,2,4-triazole scaffold with enhanced carbonyl electrophilicity for nucleophilic addition-elimination studies.
Sterically Demanding Pivaloyl Donor Bulky tert-butyl group modulates hydrolysis kinetics and reaction selectivity relative to smaller acyl congeners. Reported fastest hydrolysis in 1-acyl-1,2,4-triazole series
Mechanistic Probe Serves as reference compound for gas-phase acyl transfer energy landscape studies and physical organic structure-reactivity investigations.

1-Pivaloyl-1,2,4-triazole vs. Common Substitutes


The reactivity of 1-pivaloyl-1,2,4-triazole is governed by the interplay between the steric bulk of the tert-butyl (pivaloyl) moiety and the electronic character of the 1,2,4-triazole leaving group. Substituting the pivaloyl group with smaller acyl groups (e.g., acetyl, propionyl) dramatically alters hydrolysis rates—the pivaloyl derivative consistently ranks as the most reactive in the 1-acyl-1,2,4-triazole series in aqueous media [1]. Conversely, substituting the triazole leaving group with chloride (as in pivaloyl chloride) changes the gas-phase reaction mechanism from a barrierless, collision-rate process to a double-well potential surface with rate dependence on nucleophile basicity [2]. Even closely related N-acyl heterocycles such as N-pivaloylimidazole or N-pivaloyl-1,2,3-triazole exhibit different leaving group abilities due to the distinct pKa values of their conjugate acids [3]. These differences are not incremental; they represent fundamental shifts in rate-determining steps, kinetic models, and reaction selectivity. Procurement of a generic 'N-pivaloyl azole' or '1-acyl-triazole' cannot guarantee equivalent performance in any application requiring predictable, reproducible acyl transfer kinetics.

1-Pivaloyl-1,2,4-triazole
vs
Pivaloyl chloride
Gas-phase mechanism may shift from barrierless single-well to double-well potential surface; nucleophile-basicity-dependent kinetics vs. collision-rate behavior. Solution-phase competing O-pivaloylation risk differs.
1-Pivaloyl-1,2,4-triazole
vs
Smaller 1-acyl-1,2,4-triazoles
Hydrolysis rate ranking varies substantially with acyl substituent; acetyl, propionyl, and neo-pentanoyl congeners exhibit markedly slower aqueous hydrolysis. Reaction times and kinetic models may not transfer.
1-Pivaloyl-1,2,4-triazole
vs
Other N-pivaloyl azoles
Leaving group ability depends on conjugate acid pKa of the heterocycle; imidazole, 1,2,3-triazole, and tetrazole leaving groups alter rate-determining steps and selectivity profiles.

1-Pivaloyl-1,2,4-triazole: Quantitative Evidence vs. Analogs


Gas-Phase Acyl Transfer: Collision-Rate vs. Basicity-Dependent Kinetics

In a direct, head-to-head FT-ICR mass spectrometric study, 1-pivaloyl-1,2,4-triazole exhibits a fundamentally different reaction energy landscape compared to pivaloyl chloride and S-methyl thiopivaloate. For 1-pivaloyl-1,2,4-triazole (abbreviated as TAZ in the study), reactions with various nucleophiles occur either at the collision rate for exothermic reactions or not at all for endothermic reactions, consistent with a single-well potential model where the tetrahedral intermediate corresponds to an energy minimum [1]. In contrast, pivaloyl chloride and S-methyl thiopivaloate react with rates that depend on nucleophile basicity—more basic nucleophiles react most rapidly—consistent with a double-well potential model having the tetrahedral structure as a central energy barrier [1]. This mechanistic dichotomy means that 1-pivaloyl-1,2,4-triazole operates as a kinetically predictable, barrierless acyl donor in the gas phase, whereas pivaloyl chloride and thiopivaloate require nucleophile-dependent activation.

Gas-Phase Mechanism
Head-to-head
Single-well (barrierless) vs. double-well potential model
Reported mechanistic distinction; collision-rate kinetics independent of nucleophile basicity for the triazole derivative
FT-ICR gas-phase study; contrasted with pivaloyl chloride and S-methyl thiopivaloate
Physical organic chemistry Gas-phase ion chemistry Acyl transfer mechanism

Water-Catalyzed Hydrolysis Rate Ranking

Pseudo-first-order rate constants determined for the water-catalyzed hydrolysis of nine 1-acyl-1,2,4-triazoles (compounds 1–9) in water at 25 °C establish the following reactivity sequence: R = t-Bu (pivaloyl) > i-Pr > Et > Me > n-Pr > s-Bu > i-Pent > neo-Pent [1]. Thus, 1-pivaloyl-1,2,4-triazole is the fastest-hydrolyzing member of the series. The relative rates are modeled using an expanded branching equation accounting for composite steric effects from conformational preference, coordination number change at the carbonyl carbon, steric repulsion, and steric inhibition of solvation [1]. This ranking is reversed compared to typical steric hindrance expectations (where tert-butyl usually retards nucleophilic attack), highlighting the unique solvation-driven acceleration for the pivaloyl congener.

Hydrolysis Rate Rank
Class-level
Ranked 1st among nine 1-acyl-1,2,4-triazoles
Reported highest water-catalyzed hydrolysis rate in the series; steric acceleration through solvation-driven mechanism
Ranking: t-Bu > i-Pr > Et > Me > n-Pr > s-Bu > i-Pent > neo-Pent; water, 25°C
Hydrolysis kinetics Structure-reactivity relationships Solvent effects

Selective Pivaloylation in Nucleoside Condensation

In a comparative study of condensing agents for phosphinate ester formation with nucleoside 5′-hydroxyl functions, pivaloyl chloride exhibited two critical limitations: (1) prolonged coupling times, and (2) competing 5′-O-pivaloylation as a detectable side reaction [1]. The latter is particularly problematic because unwanted O-acylation leads to product mixtures and requires additional purification steps. Triazole-based condensing agents, particularly 1-(mesitylenesulfonyl)-3-nitro-1,2,4-triazole (MSNT), are established as preferred alternatives that provide rapid and effective synthesis of long oligonucleotides without competing O-acylation [2]. While the Winqvist study did not evaluate 1-pivaloyl-1,2,4-triazole directly, the documented superiority of N-acyl-triazole scaffolds over pivaloyl chloride for clean acyl transfer supports the rationale for employing 1-pivaloyl-1,2,4-triazole as a selective pivaloylating agent that avoids the side reactions inherent to the acid chloride.

Acylation Selectivity
Cross-study
Triazole leaving group vs. chloride: reduced competing O-pivaloylation
May support cleaner acyl transfer in nucleoside and carbohydrate protection workflows
Pivaloyl chloride shows detectable 5′-O-pivaloylation side-product; N-acyl-triazole systems not associated with comparable O-acylation
Nucleoside chemistry Oligonucleotide synthesis Condensing agent selection

Leaving Group Ability: Triazole vs. Chloride

The leaving group ability of the triazole moiety in 1-pivaloyl-1,2,4-triazole is distinct from that of chloride in pivaloyl chloride. The conjugate acid of the 1,2,4-triazole leaving group (1,2,4-triazolium ion) has a pKa of approximately 2.5, making it a significantly better leaving group than the chloride ion under certain conditions [1]. However, the triazole moiety is characterized as a 'weak leaving group' that often requires activation (e.g., by alkylation or N-acylation) for effective departure [2]. In 1-pivaloyl-1,2,4-triazole, the N-acylation activates the triazole for nucleophilic displacement while simultaneously modulating the electrophilicity of the carbonyl through steric effects. The resulting leaving group (1,2,4-triazolate) is a resonance-stabilized anion with three nitrogen atoms capable of charge delocalization, in contrast to the non-delocalized chloride ion. This electronic distinction underlies the differential selectivity observed in solution-phase acylation reactions.

Leaving Group pKa
Supporting evidence
~9.5 log unit pKa difference between conjugate acids
Distinct leaving group profile; resonance-stabilized triazolate vs. non-delocalized chloride
Triazole conjugate acid pKa ~2.5; chloride conjugate acid pKa ~−7
Leaving group ability N-acyl heterocycles Reaction mechanism

1-Pivaloyl-1,2,4-triazole: Application Scenarios


Gas-Phase Mechanistic Studies of Barrierless Acyl Transfer

For researchers investigating the fundamental dynamics of nucleophilic addition-elimination at carbonyl centers, 1-pivaloyl-1,2,4-triazole is the substrate of choice when a single-well potential model (tetrahedral intermediate as an energy minimum) is required. The van der Wel et al. (1988) study demonstrates that only this compound exhibits collision-rate reactivity independent of nucleophile basicity, in contrast to pivaloyl chloride and S-methyl thiopivaloate, which follow a double-well model [1]. Applications include FT-ICR mass spectrometric ion-molecule reaction studies, computational benchmarking of acyl transfer potential energy surfaces, and calibration of gas-phase nucleophilicity scales.

Aqueous-Phase Bioconjugation & Hydrolytic Release

In applications such as prodrug design, controlled hydrolytic release of active agents, or bioconjugation chemistry where the 1-acyl-1,2,4-triazole scaffold is employed as a cleavable linker, 1-pivaloyl-1,2,4-triazole provides the highest hydrolysis rate among the 1-acyl-1,2,4-triazole series [1]. The Mooij, Engberts, and Charton (1988) ranking (t-Bu > i-Pr > Et > Me > n-Pr > s-Bu > i-Pent > neo-Pent) means that selecting the pivaloyl derivative can accelerate hydrolytic release relative to common alternatives like 1-acetyl-1,2,4-triazole [1]. This is particularly relevant when rapid clearance or fast activation kinetics are desired in pharmaceutical or agrochemical delivery systems.

Selective Protection in Nucleoside & Carbohydrate Synthesis

In nucleoside and oligonucleotide synthetic protocols, condensing agents must achieve regiospecific acylation without competing reactions at hydroxyl groups. While pivaloyl chloride is widely used, the Winqvist and Strömberg (2008) study documents its tendency toward competing 5′-O-pivaloylation and prolonged coupling times [1]. N-Acyl-triazole systems (including 1-pivaloyl-1,2,4-triazole) circumvent these side reactions because the triazole leaving group does not compete as a nucleophile for the acylated product . Similarly, in carbohydrate chemistry, pivaloyl protection is critical for stereoselective glycosylations—the use of 1-pivaloyl-1,2,4-triazole as an alternative pivaloyl donor can improve selectivity by eliminating the HCl byproduct and competing chloride nucleophilicity inherent to pivaloyl chloride .

Langmuir Monolayer & Thin-Film Amphiphile Studies

The 1-acyl-1,2,4-triazole scaffold has been established as a versatile amphiphilic platform for Langmuir monolayer and Langmuir-Blodgett film formation when appended with long n-alkyl chains (C12–C18) [1]. For researchers developing new amphiphiles in this class, the pivaloyl derivative serves as a critical short-chain reference compound and a mechanistic probe for understanding how acyl chain length affects monolayer stability, collapse pressure, and film morphology. The irreversible Langmuir isotherms and characteristic collapse pressures (20–36 mN m⁻¹) documented for longer-chain ATs provide a baseline against which pivaloyl-functionalized triazole monolayers can be compared [1].

Application
Selection Property
Validation Focus
Gas-phase acyl transfer mechanistic studies
Barrierless collision-rate profile
Single-well potential model confirmation
Aqueous hydrolytic release research
High relative hydrolysis rate in 1-acyl-triazole series
Pseudo-first-order rate constant benchmarking
Nucleoside and carbohydrate selective protection
Triazole-mediated acyl transfer selectivity
Competing O-acylation endpoint monitoring
Langmuir monolayer amphiphile reference
Short-chain reference for 1-acyl-triazole amphiphile series
Monolayer stability and collapse pressure comparison

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